Agrocinopin B

Vue d'ensemble

Description

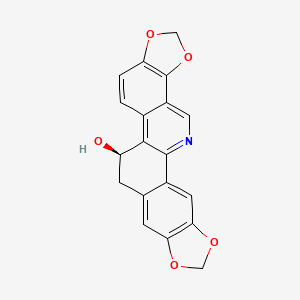

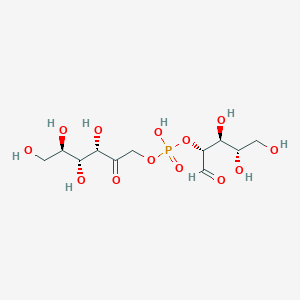

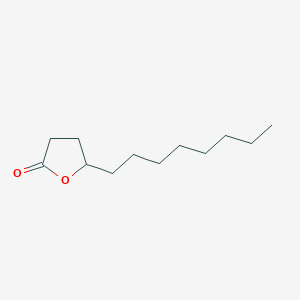

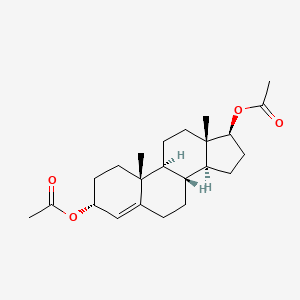

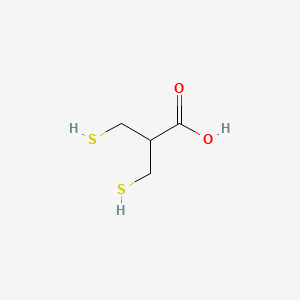

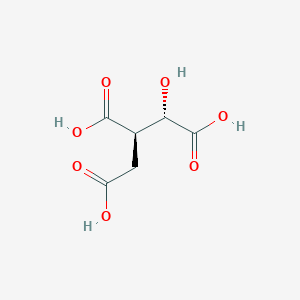

Agrocinopin B is a member of the class of agrocinopines. It consists of β-D-fructose and L-arabinose units joined via a phosphodiester linkage between position 4 of fructose and position 2 of arabinose . It is a plant metabolite and also a bacterial metabolite .

Molecular Structure Analysis

The molecular structure of Agrocinopin B includes β-D-fructose and L-arabinose units joined via a phosphodiester linkage . The formula of Agrocinopin B is C11H21O13P . It has a net charge of 0, an average mass of 392.25040, and a mono-isotopic mass of 392.07198 .Physical And Chemical Properties Analysis

Agrocinopin B has a net charge of 0, an average mass of 392.25040, and a mono-isotopic mass of 392.07198 .Applications De Recherche Scientifique

Agrocinopin B in Plant Crown Gall Tumors Agrocinopin B is identified in plant crown gall tumors. It is a product of the tumor-inducing (Ti) plasmid DNA in agrobacteria, and forms through the hydrolysis of agrocinopine A. This phosphodiester compound, related to opines, is synthesized within the plant cell and is linked with the tumor phenotype in plants (Ryder, Tate, & Jones, 1984).

Agrocinopine-Agrocin 84 Locus and Plant Transformation The agrocinopine-agrocin 84 locus on the nopaline Ti plasmid pTiC58, linked with the synthesis and uptake of agrocinopines A and B, plays a crucial role in the transformation process of Agrobacterium tumefaciens strain C58. It is vital for the bacterium's ability to utilize these opines and for its sensitivity to the antibiotic agrocin 84 (Hayman & Farrand, 1988).

Role in Quorum-Sensing Regulation Agrocinopin B, along with agrocinopine A, contributes to quorum-sensing regulation in A. tumefaciens. These opines are recognized by specific binding proteins and play a role in the dissemination of virulence genes through quorum-sensing mechanisms. This indicates their influence on bacterial communication and behavior (El Sahili et al., 2015).

Chemical Synthesis and Application The chemical synthesis of agrocinopin B has been studied, providing a foundational understanding for further applications in scientific research. This involves exploring its role in bacterial-plant interactions and potential uses in agricultural biotechnology (Lindberg & Oscarson, 1993).

Implications in Agroecology and Agricultural Biotechnology Understanding the role of agrocinopin B in plant-bacterium interactions, especially in the context of crown gall disease and agrobacterium-mediated plant transformation, has implications in agroecology and agricultural biotechnology. This knowledge can aid in developing strategies for crop protection and improvement, contributing to sustainable agriculture practices (Sánchez, 1995).

Propriétés

IUPAC Name |

[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] [(2R,3S,4S)-3,4,5-trihydroxy-1-oxopentan-2-yl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21O13P/c12-1-5(15)9(18)8(3-14)24-25(21,22)23-4-7(17)11(20)10(19)6(16)2-13/h3,5-6,8-13,15-16,18-20H,1-2,4H2,(H,21,22)/t5-,6+,8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELVVCIMDCGZJH-SPXMWDITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)OP(=O)(O)OCC(=O)C(C(C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]([C@H](C=O)OP(=O)(O)OCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21O13P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227942 | |

| Record name | Agrocinopin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Agrocinopin B | |

CAS RN |

77193-03-4 | |

| Record name | Agrocinopin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077193034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Agrocinopin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

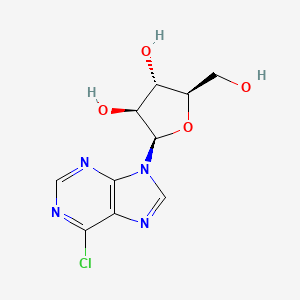

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione](/img/structure/B1217446.png)